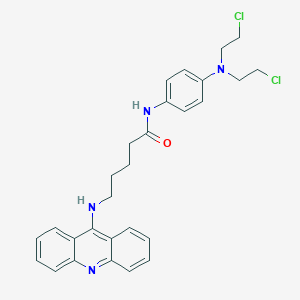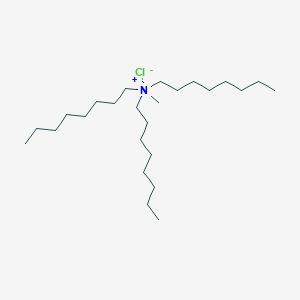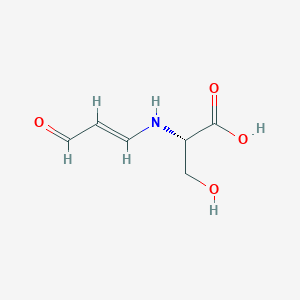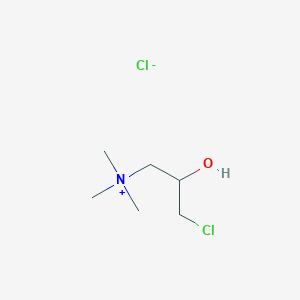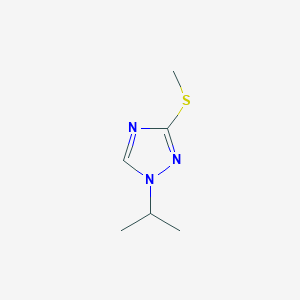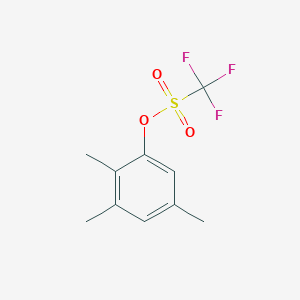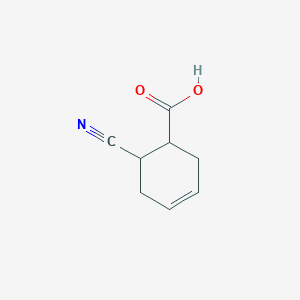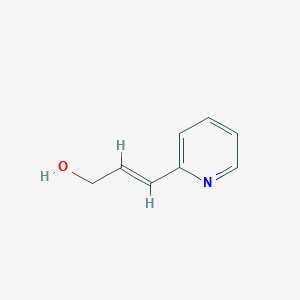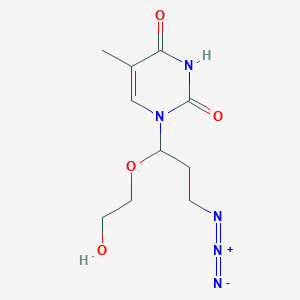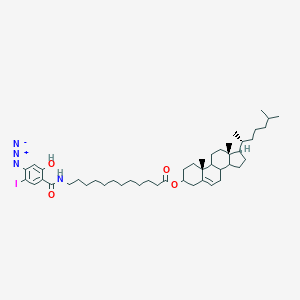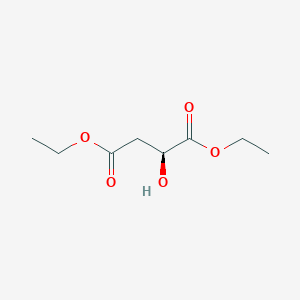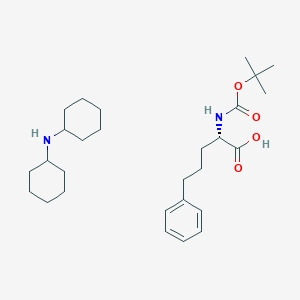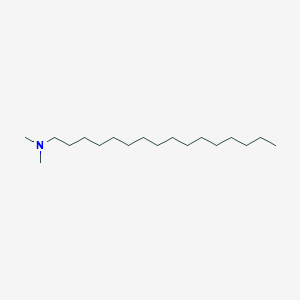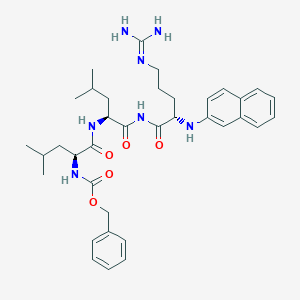![molecular formula C5H6ClO5P B057382 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI) CAS No. 120872-19-7](/img/structure/B57382.png)
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI) is a chemical compound with a complex structure. It is commonly referred to as TPOC and is used in various scientific research applications. TPOC is synthesized using a specific method and has unique biochemical and physiological effects.
作用機序
TPOC acts as a catalyst in organic synthesis by activating the oxygen in the carbonyl group of the substrate. In EPR spectroscopy, TPOC is used as a spin label to study the structure and dynamics of biomolecules. In biological imaging, TPOC is used as a fluorescent probe to visualize specific molecules or structures in cells.
生化学的および生理学的効果
TPOC has been shown to have antioxidant properties and to protect against oxidative stress in cells. TPOC has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory effects.
実験室実験の利点と制限
TPOC has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, TPOC has limitations, including its toxicity and potential for side reactions in certain applications.
将来の方向性
For TPOC research include the development of new applications in catalysis, biomolecule labeling, and biological imaging. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TPOC and its potential for use in the development of new drugs and materials.
合成法
TPOC is synthesized by reacting 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with phosphorus oxychloride (POCl3) and triethylamine (TEA) in the presence of 1,4-dioxane. The reaction is carried out at room temperature and produces TPOC as a white solid with a yield of approximately 70%.
科学的研究の応用
TPOC is used in various scientific research applications, including as a catalyst in organic synthesis, as a spin label in electron paramagnetic resonance (EPR) spectroscopy, and as a fluorescent probe in biological imaging. TPOC is also used in the development of new drugs and materials due to its unique structure and properties.
特性
CAS番号 |
120872-19-7 |
|---|---|
製品名 |
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI) |
分子式 |
C5H6ClO5P |
分子量 |
212.52 g/mol |
IUPAC名 |
1-oxo-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane-4-carbonyl chloride |
InChI |
InChI=1S/C5H6ClO5P/c6-4(7)5-1-9-12(8,10-2-5)11-3-5/h1-3H2 |
InChIキー |
VAGQZBPZJMWMEW-UHFFFAOYSA-N |
SMILES |
C1C2(COP(=O)(O1)OC2)C(=O)Cl |
正規SMILES |
C1C2(COP(=O)(O1)OC2)C(=O)Cl |
同義語 |
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



